molecular formula C9H8N2O B3277837 7-Methylquinazolin-6-ol CAS No. 666735-17-7

7-Methylquinazolin-6-ol

Cat. No.: B3277837
CAS No.: 666735-17-7
M. Wt: 160.17 g/mol
InChI Key: DHUAHWOWERPXPE-UHFFFAOYSA-N
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Description

7-Methylquinazolin-6-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinazolin-6-ol typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by cyclization. This method is efficient and yields the desired compound with high purity . Another common method involves the reaction of anthranilic acid with formamide at elevated temperatures to form quinazolin-4(3H)-one, which can then be methylated to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce reaction times. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed:

  • Quinazoline N-oxides (oxidation)
  • Dihydroquinazoline derivatives (reduction)
  • Halogenated or alkylated quinazoline derivatives (substitution)

Comparison with Similar Compounds

  • Quinazoline
  • Quinazolinone
  • 2-Methylquinazoline
  • 4-Methylquinazoline

Comparison: 7-Methylquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For example, while quinazoline and quinazolinone are known for their anticancer properties, this compound exhibits a broader spectrum of biological activities, including antimicrobial and antifungal properties .

Properties

IUPAC Name

7-methylquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-8-7(3-9(6)12)4-10-5-11-8/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUAHWOWERPXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NC=C2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Methoxy-7-methyl-quinazoline (94 mg) was dissolved in N,N-dimethylformamide (5 ml) to prepare a solution, sodium thiomethoxide (376 mg) was added to the solution, and the mixture was stirred at 140° C. for one hr. The solvent was removed by distillation under the reduced pressure, and the residue was purified by thin layer chromatography using chloroform-methanol to give 6-hydroxy-7-methyl-quinazoline (64 mg, yield 73%).
Quantity
94 mg
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5 mL
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376 mg
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylquinazolin-6-ol
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7-Methylquinazolin-6-ol
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Reactant of Route 5
7-Methylquinazolin-6-ol
Reactant of Route 6
7-Methylquinazolin-6-ol

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